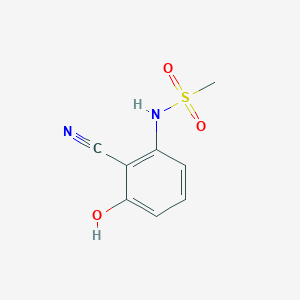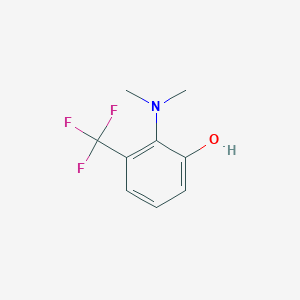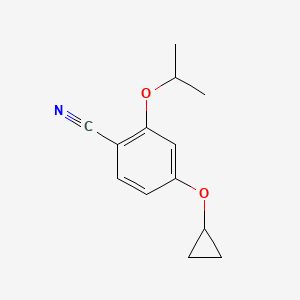
5-Cyclopropoxy-2-fluoro-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-fluoro-4-methylpyridine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is part of the fluorinated pyridines family, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating reagents and catalysts. The Suzuki–Miyaura coupling reaction is one of the most widely applied methods for carbon–carbon bond formation in industrial settings due to its mild reaction conditions and high functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Tetrabutylammonium fluoride (Bu4N+F−): Used for nucleophilic substitution reactions.
Aluminum fluoride (AlF3) and copper fluoride (CuF2): Used for fluorination reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-fluoro-4-methylpyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-fluoro-4-methylpyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to specific enzymes and receptors . For example, fluorinated pyridines have been studied as inhibitors of p38α mitogen-activated protein kinase, which plays a role in the regulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylpyridine: A simpler fluorinated pyridine with similar chemical properties.
4-Cyclopropoxy-2-fluoro-5-methylpyridine: A structural isomer with a different substitution pattern on the pyridine ring.
Uniqueness
5-Cyclopropoxy-2-fluoro-4-methylpyridine is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination of substituents imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H10FNO |
|---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-fluoro-4-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
ZBZYVMOMXXRWJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















